1,7-Diphenyl-5-hydroxy-1-heptene-3-one
Description
1,7-Diphenyl-5-hydroxy-1-heptene-3-one (CAS 24192-00-5) is a polyketide-derived compound characterized by a seven-carbon chain substituted with phenyl groups at positions 1 and 7, a hydroxyl group at position 5, and a ketone at position 2. Its molecular formula is C₁₉H₂₀O₂, with a molecular weight of 280.37 g/mol .
Properties
IUPAC Name |
(E)-5-hydroxy-1,7-diphenylhept-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,19,21H,12,14-15H2/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAINJWTDRNZIJ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CC(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(CC(=O)/C=C/C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347061 | |
| Record name | (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24192-00-5 | |
| Record name | (E)-5-Hydroxy-1,7-diphenylhept-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,7-Diphenyl-5-hydroxy-1-heptene-3-one (commonly referred to as DPH) is a synthetic compound belonging to the chalcone family, which is recognized for its diverse biological activities. With a molecular formula of , this compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.
Molecular Structure and Properties
The molecular structure of DPH consists of 19 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. Key physical properties include:
- Density :
- Boiling Point : at
- Flash Point :
- Molar Volume :
DPH exhibits its biological effects primarily through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and cancer progression. It has been shown to:
- Inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
- Reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative stress.
- Induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models .
Anti-Neuroinflammatory Effects
Recent studies have highlighted the anti-neuroinflammatory properties of DPH analogs. For instance, a series of synthesized compounds based on DPH demonstrated significant inhibition of nitric oxide (NO) release in LPS-stimulated BV2 microglia cells. Compounds with methoxy substitutions exhibited higher anti-neuroinflammatory activity compared to their counterparts without these groups .
Case Studies
-
In Vitro Studies :
- DPH and its derivatives have shown potent cytotoxic effects against various tumor cell lines in vitro, with some compounds exhibiting over 66% inhibition of cell growth at specific concentrations .
- The study indicated that structural modifications, particularly the introduction of methoxy groups, significantly enhanced biological activity.
- In Vivo Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Density | |
| Boiling Point | |
| Flash Point | |
| Molar Volume |
Future Directions
Research into DPH is ongoing, with several potential avenues for future exploration:
- Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic formulations.
- Combination Therapies : Evaluating the efficacy of DPH in combination with other chemotherapeutic agents to enhance anticancer effects.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
5-Hydroxy-1,7-diphenyl-6-hepten-3-one (CAS 87095-74-7)
- Key Difference : The double bond is located at position 6 (vs. position 1 in the target compound), making it a positional isomer.
- Implications : The altered double bond position may affect molecular rigidity, solubility, and receptor-binding affinity. For example, the conjugated system in the target compound (1-heptene) could enhance UV absorption or redox activity compared to the 6-hepten isomer .
Derivatives with Saturated Bonds or Additional Substituents
(5R)-5-Hydroxy-1,7-diphenyl-3-heptanone (CAS 100761-20-4)
- Key Difference: The double bond is saturated (heptanone backbone), resulting in a more flexible structure.
- This derivative is used in stereochemical studies due to its chiral center at position 5 .
1,7-Diphenyl-5-hydroxy-4-benzyl-3-heptanone (IMPHY000273)
- Key Difference : A benzyl group at position 4 increases steric bulk and lipophilicity.
- Implications : Enhanced lipid solubility could improve membrane permeability, making it a candidate for drug delivery research .
Compounds with Modified Aromatic Substituents
(1E,4Z,6E)-5-Hydroxy-1,7-bis(2-methoxyphenyl)-1,4,6-heptatrien-3-one
- Key Differences :
- Methoxy groups on phenyl rings at positions 1 and 6.
- Three conjugated double bonds (1,4,6-heptatrien-3-one).
- The extended conjugation system may also increase photostability .
Pharmacological Activity
- This compound : Referenced in the IMPPAT database for its role in traditional medicine, with hypothesized anti-inflammatory effects .
- 5-Hydroxy-1,7-diphenyl-6-hepten-3-one : Used as an analytical standard in studies published in Molecules and Plants journals, highlighting its relevance in quality control for natural product research .
Q & A
Q. What are the recommended synthetic routes for 1,7-Diphenyl-5-hydroxy-1-heptene-3-one?
- Methodological Answer : The compound can be synthesized via aldol condensation between benzaldehyde derivatives and ketone precursors under basic conditions (e.g., NaOH/EtOH). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Structural confirmation requires -NMR (aromatic protons at δ 7.2–7.5 ppm, olefinic protons at δ 6.2–6.8 ppm) and ESI-MS (m/z 280.36 ) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : X-ray crystallography using SHELXL for refinement (e.g., SHELX-76 for initial phase determination) resolves bond lengths and angles. Complementary techniques include -NMR (carbonyl peak at ~200 ppm) and FT-IR (broad O–H stretch at 3200–3500 cm, C=O at ~1700 cm) .
Q. What analytical standards ensure purity for pharmacological studies?
- Methodological Answer : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) confirms purity (≥98%). Stability testing under controlled humidity (≤40% RH) and temperature (4°C) prevents degradation of the hydroxy and ketone groups .
Advanced Research Questions
Q. How can stereochemical assignments for E/Z isomers of this compound be resolved?
- Methodological Answer : NOESY NMR identifies spatial proximity of phenyl groups and olefinic protons to distinguish E/Z configurations. For absolute stereochemistry, X-ray diffraction with SHELXL refinement is definitive. Computational modeling (e.g., Gaussian DFT) predicts energy-minimized conformers to cross-validate experimental data .
Q. What strategies address discrepancies in reported bioactivity of diarylheptanoids like this compound?
- Methodological Answer : Conduct systematic meta-analysis to control variables:
- Purity : Use HPLC-validated samples (≥98%).
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times.
- Statistical Analysis : Apply ANOVA to compare IC values across studies. Replicate experiments under identical conditions to isolate confounding factors .
Q. What computational tools predict the reactivity of the α,β-unsaturated ketone moiety?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model nucleophilic attack sites. UV-Vis spectroscopy (λ ~280 nm) validates π→π transitions, correlating with computational predictions of conjugation effects .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR data for this compound?
- Methodological Answer :
- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl shifts hydroxy proton signals).
- Step 2 : Compare with crystallographic data (SHELXL-refined bond angles) to confirm tautomeric forms.
- Step 3 : Re-run spectra at higher field strength (600 MHz) to resolve overlapping peaks .
Q. Why do bioactivity studies report varying antioxidant capacities?
- Methodological Answer : Discrepancies arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
